molecular formula C19H21N3O2 B2376674 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 320420-15-3

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2376674
CAS No.: 320420-15-3
M. Wt: 323.396
InChI Key: IOCMDKJWOZEHAM-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group linked to a phenylpiperazine moiety through an oxoethyl bridge. Its molecular formula is C19H21N3O2, and it has a molecular weight of 323.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both an acetylcholinesterase inhibitor and an antipsychotic agent highlights its versatility and potential in therapeutic applications .

Properties

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18(15-20-19(24)16-7-3-1-4-8-16)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCMDKJWOZEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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